4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

Chemical Synthesis Quality Control Reference Standards

This tetrahydro N-methyl pyrido[2,3-e][1,4]diazepine is a highly pure (≥98%) research scaffold designed for SAR-driven medicinal chemistry. Its defined saturation and methyl substitution enable systematic library synthesis and CNS target exploration. Ideal for reproducible scale-up, method development, and generation of novel IP in drug discovery programs.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1184637-59-9
Cat. No. B1457638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
CAS1184637-59-9
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN1CCNC2=C(C1)C=CC=N2
InChIInChI=1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11)
InChIKeySSOGRSKWGKSPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine (CAS 1184637-59-9) – Procurement and Research Baseline


4-Methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine (CAS 1184637-59-9) is a synthetic small-molecule heterocyclic compound characterized by a fused pyridine-diazepine core with an N-methyl substituent at the 4-position . With a molecular formula of C9H13N3 and a molecular weight of 163.22 g/mol, this compound serves primarily as a versatile research scaffold and synthetic intermediate in medicinal chemistry programs . The pyrido[2,3-e][1,4]diazepine framework is recognized as a privileged structure in drug discovery, offering multiple sites for further functionalization and diversification [1].

Why Generic Substitution Is Not Advisable for 4-Methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine (CAS 1184637-59-9)


The pyrido[2,3-e][1,4]diazepine scaffold class exhibits substantial structural heterogeneity that precludes simple analog substitution. This compound is a reduced tetrahydro derivative with a single N-methyl substituent, contrasting sharply with oxidized dione analogs such as 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine-2,5-dione (CAS not specified) and other substituted variants including 1-(2-methoxyethyl) derivatives . The degree of ring saturation and the position-specific N-methylation directly impact physicochemical properties including LogP, hydrogen-bonding capacity, and conformational flexibility, which in turn govern downstream reactivity, solubility, and target engagement potential [1]. These structural distinctions render the compound non-interchangeable with other pyrido[2,3-e][1,4]diazepine analogs or benzodiazepine counterparts.

Quantitative Differentiation Evidence for 4-Methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine (CAS 1184637-59-9)


Purity Specification and Analytical Grade Comparison

Commercially available 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine is supplied with a minimum purity specification of ≥98% as determined by HPLC, meeting the quality threshold required for reproducible synthetic and analytical applications . This specification aligns with or exceeds typical purity standards for research-grade heterocyclic building blocks, which commonly range from 95% to 97% from alternative vendors .

Chemical Synthesis Quality Control Reference Standards

Structural Identity Confirmation and Scaffold Uniqueness

The compound's unique structural signature—a tetrahydro pyrido[2,3-e][1,4]diazepine ring system with an N-methyl substituent at the 4-position—distinguishes it from related analogs such as pyrido[2,3-e][1,4]diazepine-2,5-diones, which contain oxidized carbonyl moieties that alter conformational rigidity and hydrogen-bonding patterns [1]. This tetrahydro form offers enhanced molecular flexibility and distinct reactivity compared to fully aromatic or oxidized diazepine analogs [2].

Medicinal Chemistry Scaffold Diversity SAR Studies

Commercial Availability as a Discrete, Well-Characterized Intermediate

Unlike many pyrido-diazepine derivatives that require custom synthesis, 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine is commercially available from multiple research chemical suppliers with full analytical characterization and batch-to-batch consistency documentation . This contrasts with more complex, functionalized pyrido[2,3-e][1,4]diazepine analogs—such as spirocyclic derivatives or those with extended alkyl/aryl substituents—which are often unavailable as off-the-shelf catalog items and require bespoke synthetic routes [1].

Chemical Procurement Synthetic Intermediate Supply Chain

Primary Research and Industrial Applications for 4-Methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine (CAS 1184637-59-9)


Scaffold Diversification in Early-Stage Medicinal Chemistry

The tetrahydro pyrido[2,3-e][1,4]diazepine core serves as a versatile starting point for parallel synthesis and library construction. Its N-methyl group and multiple reactive sites enable systematic exploration of structure-activity relationships (SAR) across diverse therapeutic targets [1]. The commercial availability of the compound in ≥98% purity ensures reproducible results in medicinal chemistry campaigns focused on generating novel intellectual property .

Synthetic Methodology Development for Fused Diazepine Systems

This compound is a valuable substrate for developing and optimizing synthetic transformations on the pyrido-diazepine scaffold, including N-functionalization, ring expansion, and cross-coupling reactions. The tetrahydro framework provides distinct reactivity compared to oxidized analogs, making it useful for methodological studies aimed at expanding the chemical space accessible from this scaffold class [1].

Reference Standard and Analytical Method Validation

Due to its well-defined structure, stable chemical properties, and high commercial purity, this compound is suitable as a reference standard for analytical method development and validation. Applications include HPLC/UPLC calibration, LC-MS identification of related pyrido-diazepine impurities, and method transfer studies in quality control laboratories [1].

Building Block for CNS-Targeted and Ion Channel Ligand Development

The pyrido[2,3-e][1,4]diazepine scaffold is structurally related to benzodiazepine and pyrido-diazepine systems known to engage central nervous system (CNS) targets and ion channels. This reduced tetrahydro derivative provides a distinct pharmacophoric starting point for designing novel ligands with potentially differentiated selectivity and pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.